2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of a naphthalene sulfonyl group, an azetidine ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a versatile building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine ring and the triazole ring separately, followed by their coupling. One common method involves the reaction of naphthalene-1-sulfonyl chloride with an azetidine derivative under basic conditions to form the sulfonylated azetidine. This intermediate is then reacted with an azide to form the triazole ring via a 1,3-dipolar cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to reduce the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids or sulfoxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a variety of structurally diverse compounds.
Scientific Research Applications
2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structure and biological properties.
Industry: The compound can be used in the development of new materials and as a precursor for other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The azetidine and triazole rings may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like 2,3-disubstituted 1-arylazetidines share the azetidine ring structure and exhibit similar reactivity and biological activities.
Triazole derivatives: Compounds containing the 1,2,3-triazole ring, such as 1,2,3-triazole-based inhibitors, have comparable chemical properties and applications.
Uniqueness
2-[1-(naphthalene-1-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to the combination of the naphthalene sulfonyl group, azetidine ring, and triazole ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(1-naphthalen-1-ylsulfonylazetidin-3-yl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-22(21,18-10-13(11-18)19-16-8-9-17-19)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFCVYCOKEOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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